
2-Nitrodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrodecane is an organic compound with the molecular formula C10H21NO2 It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrodecane can be synthesized through several methods:
Direct Nitration: One common method involves the nitration of decane using nitric acid.
Displacement Reactions: Another method involves the displacement of a halogen atom in a decane derivative with a nitrite ion.
Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.
Industrial Production Methods: Industrial production of this compound often relies on the direct nitration method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors where decane and nitric acid are continuously fed, and the product is distilled off.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrodecane undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 2-Decylamine.
Substitution: 2-Methoxydecane.
Oxidation: Nitrate esters of decane.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-nitrodecane primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly polar and can participate in various chemical reactions, including reduction and substitution. In biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 1-Nitropropane (C3H7NO2)
- 2-Nitropropane (C3H7NO2)
Comparison: 2-Nitrodecane is unique among nitroalkanes due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to shorter-chain nitroalkanes like nitromethane and nitroethane . Additionally, the longer carbon chain can influence its solubility and reactivity in various solvents and reaction conditions .
Propriétés
Numéro CAS |
50627-07-1 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-nitrodecane |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
Clé InChI |
NBEQSRNSHBBRHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


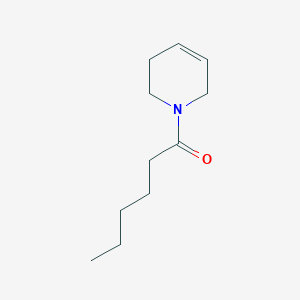
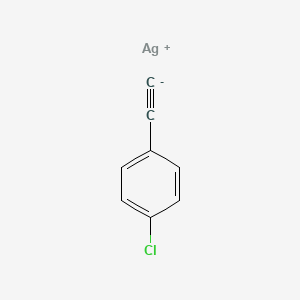





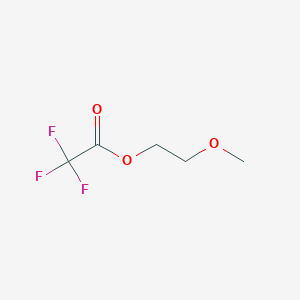

![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
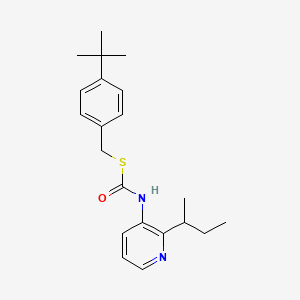
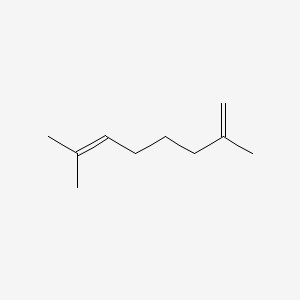

![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
